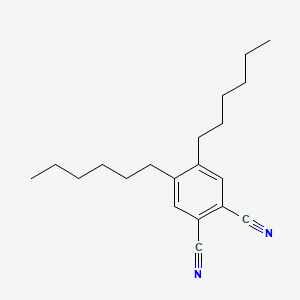
3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl-: is an organic compound with the molecular formula C14H16O It is a derivative of cyclohexenone, characterized by the presence of a phenyl group and two methyl groups attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Birch Reduction: One common method for synthesizing cyclohexenone derivatives involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination and Base Treatment: Another method involves the α-bromination of cyclohexanone followed by treatment with a base.
Cyclization Reactions: Cyclization of appropriate precursors, such as 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid, can also yield cyclohexenone derivatives.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Conjugate Addition: 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- undergoes nucleophilic conjugate addition reactions with organocopper reagents, enolates, and silyl enol ethers.
Michael Reactions: This compound can participate in Michael reactions, where nucleophiles add to the β-position of the enone system.
Robinson Annulation: It can also undergo Robinson annulation reactions, forming more complex ring structures.
Common Reagents and Conditions:
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Enolates and Silyl Enol Ethers: Employed in Michael reactions.
Acid Catalysts: Used in cyclization reactions to form the desired enone structures.
Major Products:
- The major products of these reactions are typically more complex cyclic structures, often with additional functional groups introduced during the reaction process.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block in Organic Synthesis: 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances.
Biology and Medicine:
Pharmaceuticals: This compound is used in the synthesis of biologically active molecules, which can have potential therapeutic applications.
Industry:
Wirkmechanismus
Mechanism:
- The compound exerts its effects primarily through its enone system, which is highly reactive towards nucleophiles. This reactivity allows it to participate in various addition and cyclization reactions, forming more complex structures.
Molecular Targets and Pathways:
- The enone system can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of these molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohex-2-en-1-one: A simpler enone without the phenyl and methyl substituents.
3-Phenyl-2-cyclohexen-1-one: Similar structure but lacks the two methyl groups.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the phenyl group.
Uniqueness:
- The presence of both the phenyl and two methyl groups in 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- makes it unique compared to other cyclohexenone derivatives. These substituents can significantly influence the compound’s reactivity and its potential applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
174578-98-4 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2,2-dimethyl-3-phenylcyclohex-3-en-1-one |
InChI |
InChI=1S/C14H16O/c1-14(2)12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-5,7-9H,6,10H2,1-2H3 |
InChI-Schlüssel |
HKNSLZJDASGDMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CCC=C1C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)

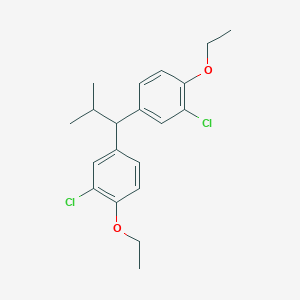
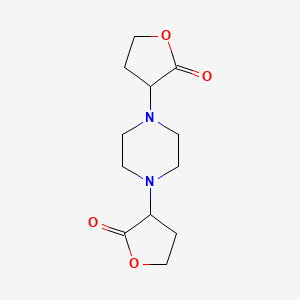
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)
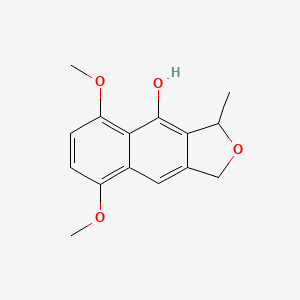
![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)

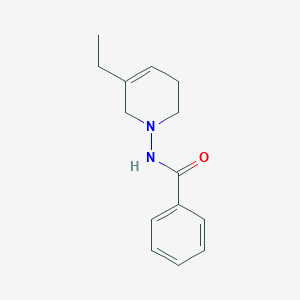
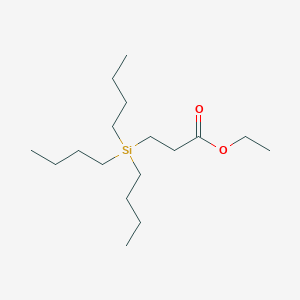
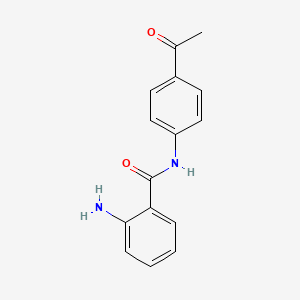
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
